

# An In-depth Technical Guide to m-PEG9-acid: Properties, Specifications, and Applications

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## Compound of Interest

Compound Name: *m*-PEG9-acid

Cat. No.: B1193056

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## Introduction

**m-PEG9-acid**, also known as 2,5,8,11,14,17,20,23,26-nonaoxanonacosan-29-oic acid, is a monodisperse polyethylene glycol (PEG) derivative that is frequently utilized in biomedical research and drug development.[1] This heterobifunctional linker consists of a methoxy-terminated polyethylene glycol chain with nine ethylene glycol units, and a terminal carboxylic acid functional group. The hydrophilic nature of the PEG chain enhances the solubility and biocompatibility of conjugated molecules in aqueous media.[2][3][4] The terminal carboxylic acid allows for covalent attachment to amine-containing molecules, making it a valuable tool for bioconjugation.[2] This guide provides a comprehensive overview of the chemical properties, specifications, and a common experimental workflow for **m-PEG9-acid**.

## Chemical Properties and Specifications

The key chemical properties and specifications for **m-PEG9-acid** are summarized in the table below, compiled from various suppliers and databases.

Property	Value	References
Chemical Name	2,5,8,11,14,17,20,23,26-nonaoxanonacosan-29-oic acid	
Synonyms	m-PEG9-acid, mPEG8-propionic acid	
CAS Number	2576495-35-5	
Molecular Formula	C <sub>20</sub> H <sub>40</sub> O <sub>11</sub>	
Molecular Weight	456.53 g/mol	
Appearance	Solid powder or colorless oil	
Purity	>95% to ≥98%	
Solubility	Soluble in DMSO, DCM, THF, DMF	
Storage	-20°C for long-term storage	

## Experimental Protocol: Amide Coupling Reaction

A primary application of **m-PEG9-acid** is the conjugation to primary amines on biomolecules such as proteins, peptides, or small molecule drugs. This is typically achieved through an amide coupling reaction facilitated by a carbodiimide activator.

Materials:

- **m-PEG9-acid**
- Amine-containing molecule (e.g., protein, peptide)
- N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
- N-Hydroxysuccinimide (NHS)
- Reaction Buffer (e.g., Phosphate-Buffered Saline (PBS) pH 7.4)

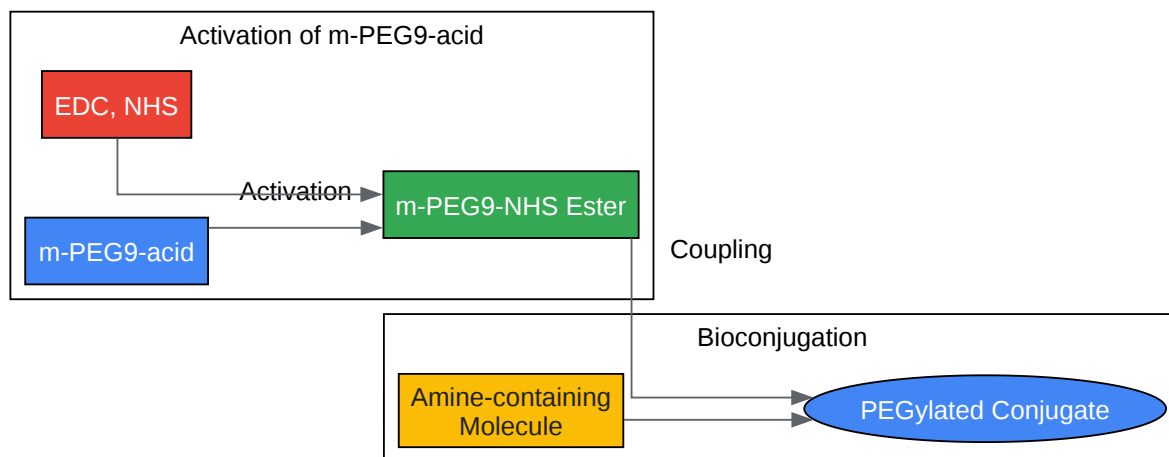
- Quenching Reagent (e.g., hydroxylamine)
- Purification system (e.g., size-exclusion chromatography)

#### Procedure:

- Activation of **m-PEG9-acid**: Dissolve **m-PEG9-acid**, EDC, and NHS in an appropriate anhydrous organic solvent (like DMF or DMSO). The molar ratio is typically 1:1.5:1.2 (**m-PEG9-acid**:EDC:NHS).
- Incubation: Allow the activation reaction to proceed for 15-30 minutes at room temperature. This forms an NHS-ester intermediate.
- Conjugation: Add the activated **m-PEG9-acid** solution to the amine-containing molecule dissolved in the reaction buffer. The molar ratio of the activated PEG to the target molecule will depend on the desired degree of labeling.
- Reaction: Let the conjugation reaction proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.
- Quenching: Add a quenching reagent to stop the reaction by consuming any unreacted NHS-ester.
- Purification: Purify the resulting PEGylated conjugate to remove unreacted PEG, reagents, and byproducts using an appropriate chromatography technique.

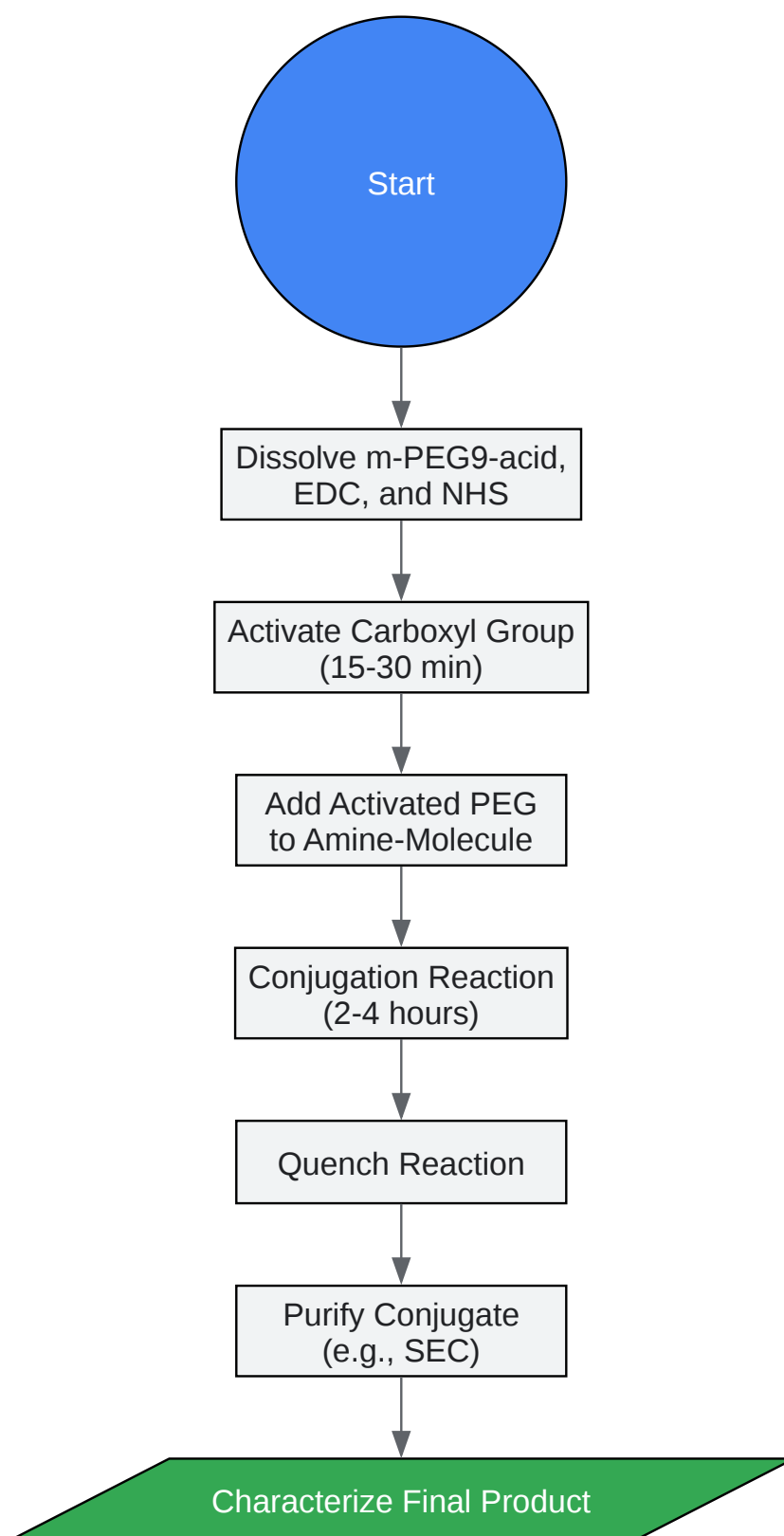
## Visualizing the Workflow

The following diagrams illustrate the chemical activation and a typical experimental workflow for the bioconjugation of **m-PEG9-acid**.



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Caption: Activation and coupling of **m-PEG9-acid**.



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Caption: Experimental workflow for bioconjugation.

## Applications in Research and Drug Development

The primary utility of **m-PEG9-acid** lies in its role as a hydrophilic linker. Its defined length and composition provide researchers with precise control over the spacing between conjugated molecules.

- **PROTACs:** **m-PEG9-acid** is used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the degradation of the target protein. The PEG linker connects the target-binding ligand and the E3 ligase ligand.
- **Drug Delivery:** By conjugating **m-PEG9-acid** to small molecule drugs, their solubility and pharmacokinetic profiles can be improved. The PEG chain can shield the drug from enzymatic degradation and reduce renal clearance, prolonging its circulation time.
- **Bioconjugation:** This molecule is widely used to PEGylate proteins and peptides. This modification can reduce the immunogenicity of therapeutic proteins and improve their stability.

## Conclusion

**m-PEG9-acid** is a versatile and well-characterized chemical tool with significant applications in the life sciences. Its defined structure, hydrophilicity, and reactive carboxylic acid group make it an ideal linker for the development of advanced therapeutics and research reagents. The provided specifications and experimental outline serve as a foundational guide for researchers and professionals working in the field of bioconjugation and drug development.

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